Cas no 64202-81-9 (17-Amino Geldanamycin)

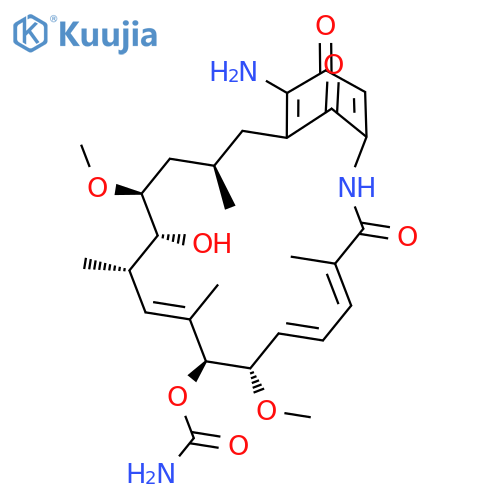

17-Amino Geldanamycin structure

商品名:17-Amino Geldanamycin

17-Amino Geldanamycin 化学的及び物理的性質

名前と識別子

-

- Geldanamycin,17-amino-17-demethoxy-

- 17-Amino Geldanamycin

- 17-Aminodemethoxygeldanamycin

- IPI 493

- NSC 255109

- Geldanamycin, 17-amino-17-demethoxy-

- 17-Amino-17-demethoxygeldanamycin

- NSC-255109

- Q27289269

- IPI-493

- DB13023

- 17AAG METABOLITE M8

- [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

- IPI 493 [WHO-DD]

- SCHEMBL8250568

- 64202-81-9

- 2-Azabicyclo(16.3.1)docosa-4,6,10,18,21-pentaene-3,20,22-trione, 19-amino-9-((aminocarbonyl)oxy)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-, (8R,9R,12R,13S,14R,16R)-

- (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate

- XYFFWTYOFPSZRM-TWNAANEASA-N

- NSC255109

- SCHEMBL16226317

- SLQ1AJG3VB

- (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate

- Oral Hsp90 Inhibitor IPI-493

- CHEBI:230873

- Heat Shock Protein 90 Inhibitor IPI-493

- 17-Aminogeldanamycin

- UNII-SLQ1AJG3VB

-

- インチ: InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)

- InChIKey: XYFFWTYOFPSZRM-UHFFFAOYSA-N

- ほほえんだ: COC1CC(C)CC2=C(N)C(=O)C=C(NC(=O)\C(C)=C\C=C/C(OC)C(OC(N)=O)\C(C)=C\C(C)C1O)C2=O |c:7,20,t:12,18,31|

計算された属性

- せいみつぶんしりょう: 547.27400

- どういたいしつりょう: 545.27371521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 11

- 重原子数: 39

- 回転可能化学結合数: 4

- 複雑さ: 1130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 3

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 180Ų

- 疎水性パラメータ計算基準値(XlogP): 0.718

じっけんとくせい

- ゆうかいてん: 178-180°C

- ようかいど: Chloroform, Methanol

- PSA: 180.27000

- LogP: 3.45010

17-Amino Geldanamycin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | BA17365-1 mg |

17-Aminogeldanamycin |

64202-81-9 | 1mg |

$612.15 | 2023-01-05 | ||

| TRC | A609700-2mg |

17-Amino Geldanamycin |

64202-81-9 | 2mg |

$ 397.00 | 2023-04-19 | ||

| TRC | A609700-1mg |

17-Amino Geldanamycin |

64202-81-9 | 1mg |

$ 224.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-206283-1mg |

17-Amino Geldanamycin, |

64202-81-9 | 1mg |

¥3234.00 | 2023-09-05 | ||

| 1PlusChem | 1P00EEZD-5mg |

17-Aminodemethoxygeldanamycin |

64202-81-9 | 100% | 5mg |

$745.00 | 2025-02-27 | |

| 1PlusChem | 1P00EEZD-25mg |

17-Aminodemethoxygeldanamycin |

64202-81-9 | 100% | 25mg |

$1581.00 | 2025-02-27 | |

| A2B Chem LLC | AG71801-10mg |

17-Aminodemethoxygeldanamycin |

64202-81-9 | 10mg |

$3675.00 | 2024-04-19 | ||

| 1PlusChem | 1P00EEZD-1mg |

17-Aminodemethoxygeldanamycin |

64202-81-9 | 100% | 1mg |

$303.00 | 2025-02-27 | |

| 1PlusChem | 1P00EEZD-50mg |

17-Aminodemethoxygeldanamycin |

64202-81-9 | 100% | 50mg |

$2111.00 | 2025-02-27 | |

| 1PlusChem | 1P00EEZD-10mg |

17-Aminodemethoxygeldanamycin |

64202-81-9 | 100% | 10mg |

$1070.00 | 2025-02-27 |

17-Amino Geldanamycin 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

64202-81-9 (17-Amino Geldanamycin) 関連製品

- 75747-14-7(Tanespimycin)

- 467214-20-6(17-DMAG)

- 70563-58-5(Herbimycin A)

- 91700-92-4(Herbimycin C)

- 503537-97-1(4-bromooct-1-ene)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬